2-Bromoimidazo[1,2-a]pyridin-3-amine
Description
Properties
IUPAC Name |
2-bromoimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-7(9)11-4-2-1-3-5(11)10-6/h1-4H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCXRAOPIWNBQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Fused Heterocyclic Building Blocks Containing Bromine and Amine
Part 1: Strategic Overview
The Orthogonal Imperative in Drug Discovery
Fused heterocyclic building blocks bearing both bromine and amine functionalities (e.g., bromo-aminoquinazolines, bromo-aminoindoles, bromo-aminopyridines) represent high-value "privileged scaffolds" in medicinal chemistry. Their utility lies in their orthogonal reactivity :
-
The Amine (-NH₂): Serves as a hydrogen bond donor/acceptor for target engagement (e.g., the hinge region of kinases) or as a nucleophilic handle for amide coupling/reductive amination.
-
The Bromine (-Br): Acts as a dormant electrophile, ready for late-stage diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings.
The synthetic challenge is not merely installing these groups, but doing so with regiocontrol and chemoselectivity . A free amine can poison palladium catalysts during cross-coupling, while the electron-rich nature of amino-heterocycles can lead to over-bromination during electrophilic substitution.
Part 2: Strategic Synthetic Pathways
We categorize the synthesis into two primary logic streams: De Novo Cyclization (building the ring with substituents in place) and Core Functionalization (modifying an existing fused system).
Logic Stream A: De Novo Cyclization
Best for: Scaffolds where regioselectivity of halogenation is difficult to control.
Case Study: 6-Bromo-4-aminoquinazoline This scaffold is ubiquitous in EGFR inhibitors. Direct bromination of 4-aminoquinazoline is often non-selective. A superior approach involves cyclizing a pre-brominated precursor.
-
Precursor: 2-Amino-5-bromobenzonitrile or 2-amino-5-bromobenzophenone.
-
Cyclization Agent: Formamidine acetate or Triethyl orthoformate/Ammonium acetate.
-
Mechanism: The pre-installed bromine at the meta position of the aniline translates rigidly to the 6-position of the quinazoline, eliminating regiochemical ambiguity.
Logic Stream B: Core Functionalization
Best for: Accessing diverse substitution patterns from a common, cheap parent heterocycle.
Approach 1: Electrophilic Bromination of Amino-Heterocycles
-
Challenge: The amino group strongly activates the ring, leading to poly-bromination.
-
Solution: Use mild brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (DMF, MeCN) at controlled temperatures.
-
Causality: NBS provides a low, steady concentration of electrophilic bromine (
), favoring mono-substitution at the most electron-rich position (usually para or ortho to the amine).
Approach 2: Selective Amination of Poly-Bromo Heterocycles
-
Challenge: Differentiating between two electrophilic sites (e.g., 2,4-dibromoquinazoline).
-
Solution: Exploit electronic differentiation (
) or steric differentiation (Pd-catalysis). -
Rule of Thumb: In
, the position adjacent to the ring nitrogen (C2 or C4) is most electrophilic. In Pd-catalysis, the less sterically hindered bromide typically reacts first (oxidative addition is faster).
Part 3: Detailed Experimental Protocols
Protocol 1: Regioselective Bromination of 1H-Indazol-3-amine
Target: 5-Bromo-1H-indazol-3-amine
Context: Indazoles are bioisosteres of indoles. Brominating the 3-aminoindazole core requires preventing oxidation of the amine.
Reagents & Conditions:
-
Substrate: 1H-Indazol-3-amine (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) (0.1 M concentration)
-
Temperature: 0 °C to RT
Step-by-Step Workflow:
-
Dissolution: Dissolve 1H-indazol-3-amine in anhydrous MeCN. Why MeCN? It solubilizes the polar heterocycle without competing for the electrophile like alcohols might.
-
Addition: Add NBS portion-wise over 30 minutes at 0 °C. Why portion-wise? To prevent a local high concentration of
, which causes di-bromination. -
Monitoring: Stir at 0 °C for 2 hours. Monitor via LCMS. The amine group directs bromination to the para-position (C5) relative to the endocyclic nitrogen.
-
Quench: Add 10% aqueous sodium thiosulfate (
). Why? To reduce unreacted bromine species and prevent radical side reactions during workup. -
Isolation: Remove MeCN in vacuo. The product often precipitates upon addition of water. Filter and wash with cold water.[1]
Self-Validation Check:
-
H-NMR: Look for the loss of the C5 proton and the collapse of the C4/C6 coupling pattern to doublets (or meta-coupling).
-
LCMS: Observe the characteristic M+ and M+2 (1:1 ratio) isotopic pattern of bromine.
Protocol 2: Selective Buchwald-Hartwig Amination
Target: Converting 2,6-dibromopyridine-fused system to 2-amino-6-bromo derivative.
Context: You have a dibromo-heterocycle and need to mono-aminate.
Reagents & Conditions:
-
Catalyst:
(1-2 mol%) -
Ligand: Xantphos (2-4 mol%)
-
Base:
(1.5 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
-
Temp: 80-100 °C
Expert Insight - Ligand Choice:
-
Xantphos: A wide bite-angle bidentate ligand. It promotes reductive elimination of the amine but, crucially, often favors the oxidative addition at the more accessible or more electron-deficient bromide.
-
Alternative (RuPhos): If the coupling is sluggish, switch to RuPhos (a Buchwald dialkylbiaryl phosphine), which is exceptionally active for secondary amines and prevents catalyst deactivation by the heterocycle.
Part 4: Visualization & Data
Decision Tree: Synthetic Strategy Selection
Caption: Decision matrix for selecting between functionalization and cyclization strategies based on substrate availability and regiochemical risk.
Comparison of Bromination Reagents
| Reagent | Active Species | Reactivity | Selectivity | Recommended For |
| Bromine ( | High | Low | Deactivated rings (e.g., nitro-heterocycles). | |
| NBS | Moderate | High | Electron-rich amino-heterocycles. | |
| NBS + | Very High | Moderate | Deactivated rings where NBS fails. | |
| Pyridine Hydrobromide Perbromide | Mild | High | Acid-sensitive substrates; indoles. |
Part 5: Troubleshooting & Optimization
1. Catalyst Poisoning by Free Amines
-
Symptom: The Buchwald-Hartwig reaction stalls immediately.
-
Cause: The free amine (product or starting material) binds Pd more strongly than the phosphine ligand.
-
Fix: Use a ligand with high steric bulk (e.g., BrettPhos , tBuXPhos ) that prevents the amine from coordinating to the metal center in a non-productive mode. Alternatively, protect the amine as a Boc-carbamate or acetamide before coupling.
2. "Over-Bromination" of Indoles/Anilines
-
Symptom: Mixture of mono-, di-, and tri-bromo products.
-
Fix:
-
Lower the temperature to -78 °C.
-
Use DMF as solvent (forms a Vilsmeier-Haack-type complex with NBS, modulating reactivity).
-
Add 1.0 equiv of TsOH . Protonating the pyridine/heterocycle nitrogen withdraws electron density, slowing the reaction and improving selectivity.
-
References
-
BenchChem. Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone.Link
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction: Ligands and Mechanisms.Link
-
National Institutes of Health (NIH). Regioselective bromination of fused heterocyclic N-oxides. PubMed. Link
-
ScienceDirect/Elsevier. Synthesis of 6-bromo-4-aminoquinazolines via one-pot cyclization.Link
-
ACS Publications. Palladium-Catalyzed Amination of Aryl Halides (Buchwald-Hartwig).Link
Sources
Methodological & Application
Amide coupling reactions using 2-Bromoimidazo[1,2-a]pyridin-3-amine
Application Note: Precision Amide Coupling with 2-Bromoimidazo[1,2-a]pyridin-3-amine
Executive Summary
This guide details optimized protocols for performing amide coupling reactions using 2-Bromoimidazo[1,2-a]pyridin-3-amine (CAS: 1367795-93-4).[1] This scaffold is a high-value intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GABA-A receptor ligands.[1] The presence of the bromine atom at the C2 position serves as a critical "handle" for downstream diversification (e.g., Suzuki-Miyaura coupling) but introduces specific steric and electronic challenges during the initial amide formation. This note provides evidence-based methodologies to overcome reduced nucleophilicity and steric hindrance, ensuring high yields and purity.
Chemical Context & Reactivity Profile
The Scaffold
The imidazo[1,2-a]pyridine core is a fused bicycle where the bridgehead nitrogen (N1) imparts significant electron density to the C3 position. In the target molecule, an amino group resides at C3, and a bromine atom resides at C2.
-
Nucleophilicity: The C3-amine is generally nucleophilic due to resonance donation from the ring nitrogen.[1] However, the 2-Bromo substituent exerts an inductive electron-withdrawing effect (-I), slightly lowering the pKa of the amine compared to the non-halogenated analog.
-
Steric Environment: The C2-Bromo group is ortho to the C3-amine.[1] This creates a "steric gate" that hinders the approach of bulky activated carboxylic acids, necessitating high-energy coupling agents or smaller electrophiles.
-
Regioselectivity: While the ring nitrogen (N1) is a potential nucleophile, the exocyclic amine (C3-NH2) is significantly more reactive towards acylating agents under basic conditions. N1-acylation is rare but can occur with highly reactive acid chlorides if the C3-amine is sufficiently deactivated.[1]
Strategic Workflow
The primary utility of this scaffold lies in its ability to serve as a "linchpin." The amide bond is formed first to establish the core pharmacophore, followed by Palladium-catalyzed cross-coupling at the C2-Br position.[1] Reversing this order (Suzuki first, then Amide coupling) is often less desirable due to potential catalyst poisoning by the free amine or competitive side reactions.
Figure 1: Strategic workflow for utilizing the 2-bromoimidazo[1,2-a]pyridin-3-amine scaffold in library synthesis.
Experimental Protocols
Method A: HATU-Mediated Coupling (Standard)
Best for: Standard carboxylic acids, unhindered substrates, and parallel synthesis.
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive At-ester intermediate that reacts rapidly with the amine, overcoming the moderate steric hindrance of the 2-bromo group.
Reagents:
-
Amine: 2-Bromoimidazo[1,2-a]pyridin-3-amine (1.0 equiv)[1]
-
Acid: Carboxylic acid (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Protocol:
-
Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (3 mL) in a dried vial.
-
Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature (RT) for 5 minutes to pre-activate the acid (solution usually turns yellow).
-
Add 2-Bromoimidazo[1,2-a]pyridin-3-amine (1.0 mmol) in one portion.
-
Stir at RT for 4–16 hours. Monitor by LCMS.
-
Note: If conversion is <50% after 4 hours, heat to 50°C.
-
-
Workup: Dilute with EtOAc (30 mL), wash with saturated NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Method B: Acid Chloride Generation (Difficult Substrates)
Best for: Sterically hindered acids, electron-poor amines, or when HATU fails.
Rationale: Acid chlorides are smaller and more electrophilic than HATU-active esters, allowing them to penetrate the steric shield of the 2-bromo group.[1] We use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for neutral, mild acid chloride generation to avoid decomposing sensitive heterocycles.[1]
Protocol:
-
Dissolve carboxylic acid (1.0 mmol) in dry DCM (4 mL).
-
Add Ghosez's Reagent (1.2 mmol) dropwise. Stir for 1 hour at RT. (Confirm acid chloride formation by quenching a tailored aliquot with MeOH and checking for methyl ester by LCMS).
-
In a separate vial, dissolve 2-Bromoimidazo[1,2-a]pyridin-3-amine (1.0 mmol) and Pyridine (3.0 mmol) in dry DCM (2 mL).
-
Add the amine solution to the acid chloride solution dropwise at 0°C.
-
Allow to warm to RT and stir for 2–6 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.
Method C: T3P (Propylphosphonic Anhydride) (Scale-Up)
Best for: Large-scale reactions (>1g), low epimerization requirements, and simple workup.
Rationale: T3P is a potent coupling agent with low toxicity. It drives the reaction to completion often without chromatography (byproduct is water-soluble).[1]
Protocol:
-
Combine Acid (1.1 equiv), Amine (1.0 equiv), and Pyridine (4.0 equiv) in EtOAc (or DMF if solubility is poor).
-
Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.
-
Allow to warm to RT. If sluggish, heat to 60°C (T3P is thermally stable).
-
Workup: Wash the reaction mixture with water, 0.5 M HCl (careful with the basic heterocycle—keep pH > 4), and NaHCO₃. The product often remains in the organic layer while byproducts wash away.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Steric clash between 2-Br and bulky Acid.[1] | Switch to Method B (Acid Chloride) or heat Method A to 60°C. |
| Starting Material Remains | Low nucleophilicity of amine. | Use Method C with Pyridine as solvent/base mixture to drive equilibrium.[1] |
| Regioselectivity (N1 Acylation) | Highly reactive acid chloride attacking ring N. | Avoid large excess of acylating agent. Perform reaction at 0°C. N1-acyl species are often unstable and hydrolyze back to SM or rearrange.[1] |
| Solubility | Fused heterocycle is polar/planar. | Use DMF or NMP as solvent.[2] Avoid DCM if precipitation occurs early. |
Mechanistic Visualization
The following diagram illustrates the steric environment and the activation pathway.
Figure 2: Mechanistic pathway highlighting the steric challenge presented by the 2-bromo substituent.
References
-
General Synthesis of Imidazo[1,2-a]pyridines (GBB Reaction)
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Commercial Availability & Data
-
2-Bromoimidazo[1,2-a]pyridin-3-amine (CAS 1367795-93-4) is a recognized building block for medicinal chemistry.[1]
-
-
Related 3-Bromo Isomer Chemistry (Contrast)
Sources
- 1. 1350738-82-7|5-Bromoimidazo[1,2-a]pyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. cbijournal.com [cbijournal.com]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides [organic-chemistry.org]
- 5. Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Strategic Functionalization of the Exocyclic Amine in 2-Bromoimidazo[1,2-a]pyridines
Topic: Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Analysis
The 2-bromoimidazo[1,2-a]pyridine scaffold represents a "Janus-faced" intermediate in medicinal chemistry. It possesses two distinct reactive handles: an electrophilic C2–Br bond (susceptible to oxidative addition by transition metals) and a nucleophilic exocyclic amine (typically at C3, C6, or C8, generated via nitro-reduction or multicomponent assembly).
The core synthetic challenge is chemoselectivity . Standard conditions for
This guide details protocols to functionalize the exocyclic amine orthogonally, preserving the C2–bromide for subsequent diversification (e.g., Suzuki-Miyaura or Sonogashira couplings).
Chemoselectivity Decision Matrix
Figure 1: Strategic decision tree for functionalizing the amine without compromising the C2-bromide handle.
Mechanistic Grounding
The C2-Bromide Liability
The C2 position of the imidazo[1,2-a]pyridine is essentially a vinyl bromide embedded in a heteroaromatic system. It is highly reactive toward Pd(0). To functionalize the amine first, we must utilize chemistries that operate via mechanisms distinct from Pd(0)/Pd(II) cycles.
The Copper Solution (Chan-Lam)
The Chan-Lam-Evans coupling utilizes Cu(II) (usually Cu(OAc)₂) and aryl boronic acids. The mechanism involves transmetallation of the boronic acid to Cu(II), followed by coordination of the amine and reductive elimination. Crucially, Cu(II) does not undergo oxidative addition into aryl/vinyl bromides under mild conditions. This makes it the gold standard for this specific transformation.
Experimental Protocols
Protocol 1: Chemoselective N-Arylation (Chan-Lam Coupling)
Objective: Install an aryl group on the exocyclic amine while retaining the C2-Br bond intact.
Reagents:
-
Substrate: 2-Bromoimidazo[1,2-a]pyridin-3-amine (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.5 – 2.0 equiv)
-
Catalyst: Cu(OAc)₂ (0.5 – 1.0 equiv)
-
Ligand: Pyridine or 2,6-Lutidine (2.0 equiv) – Critical for stabilizing the Cu center.
-
Solvent: Dichloromethane (DCM) or 1,4-Dioxane (anhydrous)
-
Atmosphere: Open air (O₂ balloon optional for acceleration)
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a stir bar, charge the amine substrate (1.0 equiv), aryl boronic acid (1.5 equiv), and Cu(OAc)₂ (1.0 equiv).
-
Solvation: Add DCM (0.1 M concentration relative to substrate).
-
Activation: Add pyridine (2.0 equiv) dropwise. Note: The solution typically turns a deep blue/green, indicating active Cu-amine complex formation.
-
Reaction: Stir vigorously at room temperature (20–25 °C) open to the atmosphere.
-
Why Open Air? The catalytic cycle requires re-oxidation of Cu(0)/Cu(I) back to Cu(II) by oxygen.
-
-
Monitoring: Monitor via TLC or LC-MS every 2 hours. Look for the disappearance of the starting amine (M+H) and appearance of the N-aryl product.
-
Checkpoint: Verify the isotopic pattern of the product in MS. You must retain the 1:1 doublet of the bromine atom (M and M+2). If the bromine pattern is lost, you have likely debrominated or bi-arylated (rare with Cu).
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine and Cu salts), then saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography.
Validation Data:
| Parameter | Standard Pd-Catalysis | Chan-Lam (Protocol 1) |
|---|---|---|
| Reagent | Pd(OAc)₂ / BINAP | Cu(OAc)₂ / Air |
| C2-Br Retention | < 40% (Oligomerization common) | > 95% |
| N-Arylation Yield | Low (Competitive C-arylation) | 65 - 85% |
Protocol 2: "Soft" Functionalization (Acylation/Sulfonylation)
Objective: Convert the amine to an amide or sulfonamide to modulate solubility or potency.
Reagents:
-
Electrophile: Acyl chloride (R-COCl) or Sulfonyl chloride (R-SO₂Cl)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: DCM or THF (0 °C to RT)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-bromoimidazo[1,2-a]pyridin-3-amine (1.0 equiv) in anhydrous DCM (0.2 M).
-
Base Addition: Add TEA (1.5 equiv). Cool to 0 °C.
-
Addition: Add the electrophile (1.1 equiv) dropwise.
-
Causality: Slow addition at 0 °C prevents bis-acylation (imide formation), which is common with electron-rich heteroaromatic amines.
-
-
Quench: Once LC-MS shows conversion, quench with water.
-
Workup: Extract with DCM. Wash with brine.
-
Note: The resulting amide is significantly less basic. The C2-Br remains perfectly intact and is now activated for subsequent Pd-coupling due to the electron-withdrawing nature of the new amide group.
-
Protocol 3: Sequential Library Generation (The "Self-Validating" Workflow)
Objective: Use the functionalized amine product from Protocol 1 or 2 to generate a library via C2-diversification.
Workflow Diagram:
Figure 2: Sequential workflow for library generation.
Methodology (Step 2 - Suzuki Coupling):
-
Take the product from Protocol 1 (N-aryl-2-bromo...).
-
Dissolve in 1,4-Dioxane/Water (4:1).
-
Add Aryl Boronic Acid (1.5 equiv) and K₂CO₃ (3.0 equiv).
-
Add catalyst: Pd(dppf)Cl₂ (5 mol%).
-
Why this catalyst? Pd(dppf)Cl₂ is robust and works well for heteroaryl chlorides/bromides.
-
-
Heat to 80–100 °C for 4 hours.
-
Self-Validation: The reaction is successful only if the Br was retained in Step 1. If Step 1 failed (debromination), Step 2 will yield no reaction. This makes the workflow self-diagnostic.
References
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1] Chemical Communications, 2013.
-
Antilla, J. C., & Buchwald, S. L. "Copper-Catalyzed Coupling of Arylboronic Acids and Amines."[2] Organic Letters, 2001.[2] (Foundational Chan-Lam reference).
-
Goossen, L. J., et al. "Chemoselective Synthesis of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2016.[1][3]
-
Perveen, S., et al. "Synthesis and biological activities of 3-aminoimidazo[1,2-a]pyridine compounds." BMC Chemistry, 2025.[4]
-
General Review: "Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines." RSC Advances, 2021.
Sources
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 3. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
One-Pot Synthesis of 2-Bromoimidazo[1,2-a]pyridin-3-amine Derivatives: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed experimental protocol for a proposed one-pot synthesis of 2-Bromoimidazo[1,2-a]pyridin-3-amine derivatives. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the imidazo[1,2-a]pyridine scaffold in a variety of bioactive molecules. While a direct, one-pot synthesis of the target compounds is not yet established in the literature, this document outlines a rational, scientifically-grounded approach based on a modification of the well-established Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
Introduction: The Challenge and Opportunity
The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, present in numerous therapeutic agents. The introduction of a bromine atom at the 2-position and an amine group at the 3-position can significantly modulate the pharmacological properties of these molecules, offering new avenues for drug design and development. Traditional multi-step syntheses for such derivatives can be time-consuming, inefficient, and generate significant waste. A one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers a more elegant, efficient, and environmentally friendly alternative.
This application note proposes a novel, one-pot, four-component reaction strategy for the synthesis of 2-Bromoimidazo[1,2-a]pyridin-3-amine derivatives. This approach aims to combine the key bond-forming events of the GBB reaction with an in-situ electrophilic bromination.
Mechanistic Rationale: A Proposed Four-Component Reaction
The proposed one-pot synthesis is a modification of the Groebke-Blackburn-Bienaymé (GBB) reaction, a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][2][3] The classical GBB reaction is a three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide. Our proposed strategy introduces a fourth component, a brominating agent, into the reaction mixture. The success of this one-pot synthesis hinges on the careful orchestration of the reaction sequence.
The proposed mechanism is as follows:
-
Initial Condensation: The reaction is initiated by the acid-catalyzed condensation of a 2-aminopyridine with an aldehyde to form a Schiff base (iminium ion intermediate).
-
Nucleophilic Attack by Isocyanide: The isocyanide then acts as a nucleophile, attacking the iminium ion to form a nitrilium ion intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring attacks the nitrilium ion in a [5-endo-dig] cyclization to form a five-membered ring intermediate.
-
In-situ Bromination: It is hypothesized that at this stage, or upon tautomerization, an electrophilic brominating agent, such as N-Bromosuccinimide (NBS), selectively brominates the electron-rich intermediate at the C2-position. The timing of this step is crucial, as direct bromination of the final 3-aminoimidazo[1,2-a]pyridine product would likely occur at the C3-position.
-
Aromatization: The final step involves tautomerization and rearomatization to yield the stable 2-Bromoimidazo[1,2-a]pyridin-3-amine product.
dot graph "Proposed_Four_Component_Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Proposed workflow for the one-pot synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol is a proposed methodology and may require optimization for specific substrates.
Materials:
-
Substituted 2-aminopyridine
-
Aldehyde
-
Isocyanide
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Lewis acid catalyst (e.g., Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 2-aminopyridine (1.0 eq.), the aldehyde (1.1 eq.), and the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., DCM) to dissolve the reactants.
-
Addition of Isocyanide: Slowly add the isocyanide (1.2 eq.) to the reaction mixture at room temperature. Stir the mixture for 10-15 minutes.
-
Addition of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.1 eq.) in the anhydrous solvent. Add the NBS solution dropwise to the reaction mixture over a period of 30 minutes. The reaction may be exothermic, and cooling may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Expected Outcomes and Optimization Parameters
The following table outlines key parameters that can be varied to optimize the reaction for different substrates.
| Parameter | Variation | Rationale |
| Catalyst | Sc(OTf)₃, Yb(OTf)₃, InCl₃ | Lewis acidity can influence the rate of imine formation and subsequent cyclization. |
| Solvent | DCM, Acetonitrile, THF | Solvent polarity can affect the solubility of reactants and intermediates, and influence reaction rates. |
| Temperature | 0 °C to reflux | Temperature will affect the rates of all reaction steps. Lower temperatures may be necessary to control the selectivity of the bromination step. |
| Order of Addition | Varied | The order of addition of the isocyanide and NBS could be critical to favor the desired reaction pathway. |
dot graph "Experimental_Workflow_Diagram" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Step-by-step experimental workflow.
Trustworthiness and Self-Validation
The proposed protocol is built upon the well-documented Groebke-Blackburn-Bienaymé reaction, a reliable method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[4][5] The inclusion of an in-situ bromination step is a logical extension of this chemistry. The success of the reaction can be validated at each stage:
-
Formation of the Imidazo[1,2-a]pyridine Core: The presence of the characteristic fused ring system can be confirmed by NMR spectroscopy.
-
Incorporation of Bromine at C2: The regioselectivity of the bromination can be determined by 2D NMR techniques (e.g., HMBC and NOESY) and by comparing the spectral data with known 2-bromo and 3-bromo-imidazo[1,2-a]pyridine derivatives.
-
Presence of the 3-Amino Group: The characteristic signals for the amine protons in the ¹H NMR spectrum and the corresponding carbon signal in the ¹³C NMR spectrum will confirm the successful incorporation of the amino group.
Conclusion
This application note provides a detailed, scientifically-backed proposal for a novel one-pot synthesis of 2-Bromoimidazo[1,2-a]pyridin-3-amine derivatives. By integrating an in-situ bromination step into the well-established Groebke-Blackburn-Bienaymé reaction, this strategy offers a potentially efficient and atom-economical route to a valuable class of compounds for drug discovery and development. The provided protocol serves as a strong starting point for researchers to explore and optimize this promising synthetic transformation.
References
- Groebke, K.; Blackburn, C.; Bienaymé, H. The Groebke-Blackburn-Bienaymé Reaction. Angew. Chem. Int. Ed.1998, 37, 1089-1091.
- Dömling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angew. Chem. Int. Ed.2000, 39, 3168-3210.
- Zhu, J.; Bienaymé, H., Eds. Multicomponent Reactions; Wiley-VCH: Weinheim, Germany, 2005.
- Katritzky, A. R.; Rachwal, S.; Rachwal, B. Recent progress in the synthesis of 1,2-a-fused pyridines. J. Heterocycl. Chem.1996, 33, 621-633.
- Blackburn, C. A Convenient Synthesis of 3-Aminoimidazo[1,2-a]pyridines and -pyrazines. Tetrahedron Lett.1998, 39, 5469-5472.
- Bienaymé, H.; Bouzid, K. A New Heteroannulation Reaction: A Three-Component Synthesis of 3-Aminoimidazo[1,2-a]azines. Angew. Chem. Int. Ed.1998, 37, 2234-2237.
- Shinde, M. H.; Kshirsagar, U. A. One pot synthesis of substituted imidazopyridines and thiazoles from styrenes in water assisted by NBS. Green Chem.2016, 18, 1455-1458.
- Wagare, D.; Farooqui, M.; Keche, T. D.; Durrani, A. An Efficient and Green Microwave Assisted One Pot Synthesis of Azaindolizines in PEG-400 and Water. Orient. J. Chem.2016, 32, 2237-2243.
- Baenziger, M.; Durantie, E.; Mathes, C. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis2017, 49, 2266-2274.
- Boltjes, A.; Dömling, A. The Groebke-Blackburn-Bienaymé Reaction. Molecules2019, 24, 4078.
Sources
- 1. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 2. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing debromination side products in imidazo[1,2-a]pyridine functionalization
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the versatile imidazo[1,2-a]pyridine scaffold. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common challenge encountered during the functionalization of brominated imidazo[1,2-a]pyridines: the formation of debrominated side products.
The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Consequently, the development of robust and efficient methods for its functionalization is of paramount importance. While palladium-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds, the undesired cleavage of the carbon-bromine bond, leading to hydrodebromination, can significantly diminish yields and complicate purification.
This guide provides a structured approach to diagnosing and mitigating debromination, drawing upon established principles of organometallic chemistry and providing actionable protocols.
Troubleshooting Guide: Minimizing Debromination in Cross-Coupling Reactions
This section is organized in a question-and-answer format to directly address specific issues you may be encountering in your experiments.
Issue 1: Significant formation of the debrominated imidazo[1,2-a]pyridine byproduct is observed in my Suzuki-Miyaura coupling reaction.
Potential Causes and Recommended Solutions:
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, but the delicate balance of the catalytic cycle can be perturbed, leading to undesired side reactions like debromination.[2]
1. Is your choice of base optimal?
The base plays a crucial role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid for transmetalation.[3] However, overly strong or poorly soluble bases can promote debromination.
-
Expert Insight: Strong bases can increase the electron density on the palladium center after oxidative addition, which can favor protonolysis of the Pd-C bond if a proton source is available. Weaker inorganic bases are often a better choice.
-
Troubleshooting Steps:
-
Switch to a weaker inorganic base: If you are using strong bases like NaOH or KOH, consider switching to milder carbonate or phosphate bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for suppressing debromination in couplings of heteroaryl bromides.[4]
-
Ensure adequate solubility: The base must be sufficiently soluble in the reaction medium to be effective. If using a biphasic system, ensure efficient stirring to maximize interfacial contact.
-
Illustrative Data: Comparison of Bases in Suzuki Coupling of a Bromopyridine Derivative
Note: This data is for a bromopyridine derivative, a close structural analog to bromo-imidazo[1,2-a]pyridines, and serves as a valuable guide for reaction optimization.
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 | [3] |
| 2 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 | [5] |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 | [3] |
| 4 | Et₃N | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 | [3] |
2. Is your phosphine ligand promoting the desired reductive elimination?
The ligand plays a critical role in modulating the reactivity of the palladium catalyst.[4] The right ligand can accelerate the desired C-C bond-forming reductive elimination, outcompeting the debromination pathway.
-
Expert Insight: Bulky and electron-rich phosphine ligands are known to promote reductive elimination.[4] These ligands stabilize the palladium center and facilitate the final bond-forming step.
-
Troubleshooting Steps:
-
Screen bulky, electron-rich ligands: If you are using simple phosphine ligands like PPh₃, consider switching to more sophisticated ligands. Buchwald-type biaryl phosphine ligands such as XPhos and RuPhos have demonstrated excellent performance in suppressing debromination in challenging cross-coupling reactions.[6]
-
Illustrative Data: Ligand Effect in a Challenging Suzuki Coupling
Note: This data illustrates the impact of ligand choice on a challenging Suzuki coupling, highlighting a general trend applicable to imidazo[1,2-a]pyridine systems.
| Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Desired Product Yield (%) | Debrominated Product (%) |
| PPh₃ | Pd₂(dba)₃ | K₂CO₃ | Toluene | 100 | 16 | 65 | ~20 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 16 | 85 | <5 |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | t-AmylOH | 110 | 12 | 92 | <3 |
Data compiled for illustrative purposes based on trends reported in[6].
3. Is your reaction temperature too high?
Higher temperatures can accelerate all reaction pathways, including the undesired debromination.[7]
-
Expert Insight: Debromination often has a higher activation energy than the desired coupling reaction. Therefore, lowering the temperature can disproportionately slow down the side reaction.
-
Troubleshooting Steps:
-
Attempt the reaction at a lower temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor the progress over a longer period.
-
Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol employs a bulky, electron-rich phosphine ligand and a phosphate base to suppress debromination.
Materials:
-
3-Bromo-imidazo[1,2-a]pyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the 3-bromo-imidazo[1,2-a]pyridine, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: My Heck reaction is plagued by hydrodebromination.
Potential Causes and Recommended Solutions:
The Heck reaction is a powerful method for the vinylation of aryl halides, but it can also be susceptible to debromination.[5]
1. Is your base acting as a hydride source?
In the Heck reaction, organic bases like triethylamine (Et₃N) can sometimes act as hydride donors, leading to reductive debromination.[7]
-
Expert Insight: The mechanism of debromination often involves the formation of a palladium-hydride species, which can then reductively eliminate with the aryl group.
-
Troubleshooting Steps:
-
Switch to an inorganic base: Replacing triethylamine with an inorganic base such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) is often effective in minimizing this side reaction.[7]
-
2. Can you optimize your ligand and solvent system?
As with the Suzuki coupling, the choice of ligand is crucial. Additionally, the solvent can play a role in the debromination pathway.
-
Expert Insight: Aprotic solvents are generally preferred as they minimize potential proton sources for hydrodebromination.[7]
-
Troubleshooting Steps:
-
Use bulky, electron-rich phosphine ligands: Similar to the Suzuki reaction, ligands like P(t-Bu)₃ can be beneficial.
-
Employ aprotic solvents: Toluene, dioxane, or THF are good choices.
-
Illustrative Data: Base Selection in the Heck Reaction
Note: This data illustrates the general effect of base selection in Heck reactions.
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Et₃N | DMF | Pd(OAc)₂ | PPh₃ | 100 | 12 | 65 |
| 2 | K₂CO₃ | DMF | Pd(OAc)₂ | PPh₃ | 100 | 12 | 88 |
| 3 | NaOAc | DMA | Pd(OAc)₂ | PPh₃ | 120 | 8 | 91 |
Data compiled for illustrative purposes based on trends reported in[7][8].
Issue 3: I am observing significant debromination in my Sonogashira coupling.
Potential Causes and Recommended Solutions:
The Sonogashira coupling provides a direct route to alkynylated heterocycles, but debromination can be a competing side reaction, especially with electron-rich substrates like imidazo[1,2-a]pyridines.[9]
1. Is a copper-free protocol a better option?
While the copper co-catalyst in the traditional Sonogashira reaction accelerates the coupling, it can also contribute to side reactions.
-
Expert Insight: Copper-free Sonogashira protocols can sometimes offer cleaner reactions and avoid issues like alkyne homocoupling and potential debromination pathways.[10]
-
Troubleshooting Steps:
-
Try a copper-free Sonogashira reaction: There are well-established copper-free protocols that may be beneficial for your substrate.
-
2. Can you modify your base and solvent?
The choice of base and solvent is critical in the Sonogashira reaction.
-
Expert Insight: Organic amine bases like triethylamine or diisopropylethylamine are commonly used. The solvent should be able to dissolve all reaction components.
-
Troubleshooting Steps:
-
Screen different amine bases: The basicity and coordinating ability of the amine can influence the reaction outcome.
-
Use an appropriate solvent: DMF and THF are common choices.
-
Illustrative Data: Comparison of Palladium Catalysts for Sonogashira Coupling
Note: This table provides a general comparison of catalyst performance for the Sonogashira coupling.
| Catalyst | Catalyst Loading (mol%) | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 0.5 - 2 | CuI | Et₃N | DMF/THF | RT - 55 | 3 - 12 | 90-97 | [11] |
| PdCl₂(PPh₃)₂ | 0.5 - 2.5 | CuI | Et₃N | DMF/THF | RT - 100 | 1.5 - 3 | 97 | [11] |
| Pd/C | 1 - 5 | CuI | K₂CO₃ | H₂O | 80 | 2 - 4 | High | [11] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of debromination in palladium-catalyzed cross-coupling reactions?
A1: Debromination, or hydrodebromination, is a reductive cleavage of the C-Br bond, replacing the bromine atom with a hydrogen atom. In the context of palladium catalysis, it is generally believed to occur from the LₙPd(Ar)(Br) intermediate formed after oxidative addition. The presence of a hydride source (which can be the solvent, base, or impurities) can lead to the formation of a palladium-hydride species. Subsequent reductive elimination of Ar-H results in the debrominated byproduct.[12]
Q2: Are there any alternative functionalization strategies that completely avoid the issue of debromination?
A2: Yes, direct C-H functionalization is an excellent alternative to traditional cross-coupling reactions of pre-halogenated substrates.[13] In recent years, visible-light-mediated photoredox catalysis has emerged as a powerful tool for the C-H functionalization of imidazo[1,2-a]pyridines under mild conditions, completely circumventing the need for a halogen handle and thus eliminating the possibility of debromination.[5][12]
Q3: How does the electronic nature of the imidazo[1,2-a]pyridine ring influence the propensity for debromination?
A3: Imidazo[1,2-a]pyridines are electron-rich heteroaromatics. This increased electron density can make the C-Br bond more susceptible to oxidative addition to the palladium(0) catalyst. However, it can also stabilize the resulting Pd(II)-aryl intermediate, potentially making it more prone to side reactions like debromination if the subsequent steps in the catalytic cycle (transmetalation and reductive elimination) are slow.
Q4: I have tried optimizing my conditions, but I still see a significant amount of debromination. What else can I do?
A4: If extensive optimization of your cross-coupling reaction fails to suppress debromination, it may be time to consider a different synthetic strategy. As mentioned in Q2, direct C-H functionalization is a highly attractive alternative.[13] Another approach could be to switch to a different leaving group. For instance, iodo- or triflate-substituted imidazo[1,2-a]pyridines might exhibit different reactivity profiles and could be less prone to dehalogenation under certain conditions.
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate the key mechanistic pathways and logical workflows.
Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling and the Competing Debromination Pathway
Caption: The catalytic cycle of the Suzuki-Miyaura coupling and the competing hydrodebromination pathway.
Diagram 2: Troubleshooting Logic for Debromination in Cross-Coupling Reactions
Caption: A logical workflow for troubleshooting and minimizing debromination side products.
References
-
Yang, Y., Lan, J., & You, J. (2017). Oxidative C-H/C-H Coupling Reactions between Two (Hetero)arenes. Chemical Reviews, 117(13), 8787–8863. [Link]
-
Gao, J., Fu, X., Yang, K.-C., & Liu, Z.-W. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607. [Link]
- BenchChem. (2025). A Comparative Guide to Ligand Selection for Suzuki Coupling of 2-Bromopyridines. BenchChem Technical Support.
-
Lin, Y., et al. (2012). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. ACS Combinatorial Science, 14(3), 187-194. [Link]
-
Ye, M., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. [Link]
-
Bouillon, A., et al. (2003). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Tetrahedron, 59(48), 10043-10049. [Link]
-
Sharma, P., & Kumar, A. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]
-
Saha, D., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4567-4589. [Link]
-
University of California, Berkeley. (2014). The Suzuki Reaction. [Link]
-
Ranu, B. C., et al. (2014). Recent advances and perspectives in copper-catalyzed Sonogashira coupling reactions. RSC Advances, 4(92), 50514-50545. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. [Link]
-
Ábrányi-Balogh, P., et al. (2020). Functionalization of the imidazo[1,2-a]pyridine ring in α-phosphonoacrylates and α-phosphonopropionates via microwave-assisted Mizoroki-Heck reaction. Beilstein Journal of Organic Chemistry, 16, 15-21. [Link]
-
Mukherjee, M., et al. (2023). Proposed mechanism of copper catalyzed Sonogashira coupling of alkynes with α-bromoamides. ResearchGate. [Link]
-
Reddy, M. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1594-1603. [Link]
-
Ranu, B. C., et al. (2012). Copper(I) Hydroxyapatite Catalyzed Sonogashira Reaction of Alkynes with Styrenyl Bromides. Reaction of cis-Styrenyl Bromides Forming Unsymmetric Diynes. The Journal of Organic Chemistry, 77(21), 9379-9383. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
-
Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]
-
Singh, A., & Singh, P. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Pretorius, C., et al. (2016). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 6(103), 101370-101383. [Link]
-
Das, A. K., et al. (2025). Inorganic–organic hybrid materials based on PbBr2 and pyridine–hydrazone blocks – structural and theoretical study. Dalton Transactions. [Link]
-
Themed collection Most popular 2025 inorganic chemistry articles. (2025). Royal Society of Chemistry. [Link]
-
Journal of Undergraduate Chemistry Research. (2025). Westmont College. [Link]
-
Das, A. K. (n.d.). Results of search for 'ccl=su:{Inorganic chemistry} and su-to:Inorganic Chemistry and au:Das, Asim K. and au:Das, Asim K. and itype:BK and au:Das, Asim K and au: Das, Asim K. and su-to:Chemistry and au:'. Library catalog. [Link]
-
de Oliveira, R. A., et al. (2019). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2019(4), M1090. [Link]
-
Salih, K. S. M., & Baqi, Y. (2017). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Journal of the Korean Chemical Society, 61(5), 299-303. [Link]
-
Sharma, S., et al. (2018). Heck Reaction—State of the Art. Catalysts, 8(7), 267. [Link]
Sources
- 1. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwjmrd.com [wwjmrd.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 8. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Optimizing solvent systems for recrystallization of imidazo[1,2-a]pyridin-3-amine
Technical Support Ticket #8492: Purification of Imidazo[1,2-a]pyridin-3-amine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Process Bottleneck)
Executive Summary: The "Nature of the Beast"
Welcome to the Technical Support Center. You are likely here because your imidazo[1,2-a]pyridin-3-amine product is behaving like a stubborn oil rather than a crystalline solid, or it is turning brown upon exposure to air.
This scaffold presents a dual challenge:
-
High Polarity & H-Bonding: The C3-amine and the pyridine nitrogen create a "push-pull" system that significantly increases polarity, often leading to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.
-
Oxidative Instability: The electron-rich C3-amino group is prone to oxidation, leading to extensive conjugation and the formation of dark, amorphous impurities (quinoid-like species) that inhibit crystal growth.
This guide moves beyond standard textbook recipes to provide field-tested strategies for stabilizing and crystallizing this specific heterocycle.
Module 1: Solvent System Selection (Thermodynamics)
User Question: I’ve tried Ethanol/Water, but I get a gummy precipitate. What solvent system should I use?
Technical Insight: While Ethanol/Water is the "go-to" for many GBB (Groebke-Blackburn-Bienaymé) products, it is often too polar for the free amine, promoting oiling out. You need a system that balances the high polarity of the fused ring with the lipophilicity of your specific substituents.
Recommended Solvent Systems:
| System Type | Solvent Pair (Solvent / Anti-solvent) | Ratio (v/v) | Application Context |
| Standard | Ethyl Acetate / Hexane (or Heptane) | 1:2 to 1:4 | Best starting point. Dissolve in min. hot EtOAc; add Hexane until turbid. |
| High Purity | Toluene / Heptane | 1:1 to 1:3 | Pro Tip: Toluene's |
| Polar Variants | Isopropanol (IPA) / Water | 5:1 | Use only if the compound is highly polar. Requires slow cooling to avoid gumming. |
| Chlorinated | DCM / Hexane | 1:5 | Not Recommended for crystallization (too volatile). Use only for precipitation/washing. |
Critical Parameter: The Dielectric Constant (
Module 2: Troubleshooting "Oiling Out" (Kinetics)
User Question: My solution turns cloudy, but then settles as a yellow oil at the bottom. How do I fix this?
Technical Insight: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. This means your compound prefers to exist as a solute-rich liquid droplet rather than a solid crystal.
The Fix: You must shift the system thermodynamics so the crystal nucleation point is reached before the phase separation point.
Decision Tree: Troubleshooting Oiling Out
Figure 1: Logic flow for resolving oiling out issues during recrystallization.
Module 3: Chemical Stability & Oxidation Control
User Question: My crystals are turning from yellow to brown overnight. Is my compound decomposing?
Technical Insight: Yes. The C3-amine is electron-rich. In the presence of air and trace metals, it oxidizes to form diazo-like or quinoid species. This is autocatalytic; the impurities act as nucleation inhibitors.
The "Nuclear Option": Salt Formation If the free base is unstable or persistent oil, do not fight it. Convert it to a salt. Salts of imidazo[1,2-a]pyridines are significantly more stable and crystallize readily.
-
HCl Salt: Dissolve free base in EtOAc; add 1.1 eq of 4M HCl in Dioxane. Filter the precipitate.[1]
-
Fumarate Salt: Milder. Often yields non-hygroscopic crystals suitable for biological assays.
Module 4: Standard Operating Procedures (SOPs)
Protocol A: Recrystallization of the Free Base (Inert Atmosphere)
Use this if you must retain the free amine form.
-
Preparation: Flush all glassware with
or Ar. Use degassed solvents.[2] -
Dissolution: Suspend crude solid in Toluene (10 mL/g). Heat to 80°C. If insoluble, add EtOAc dropwise until clear.
-
Clarification: If the solution is dark, add activated charcoal (5 wt%), stir for 5 mins, and hot filter through Celite.
-
Nucleation: Remove from heat. Add Heptane dropwise until a faint, persistent turbidity appears.
-
Seeding: Add a micro-spatula of pure seed crystal (if available).
-
Growth: Allow to cool to Room Temp (RT) over 2 hours. Do not use an ice bath yet.
-
Finishing: Once heavy crystallization occurs at RT, cool to 0°C for 30 mins.
-
Isolation: Filter under
blanket. Wash with cold Heptane. Dry in a vacuum desiccator (dark).
Protocol B: The "Industrial" Purification (Salt Formation)
Recommended for purity >98%.
Figure 2: Workflow for purification via salt formation, bypassing difficult free-base crystallization.
References
-
Baenziger, M., et al. (2017).[3] "Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction." Synthesis, 49, 2266-2274.[3] (Describes sulfate salt formation to overcome purification issues).
-
Boltjes, A., & Dömling, A. (2019). "The Groebke-Blackburn-Bienaymé Reaction."[3][4][5][6][7] European Journal of Organic Chemistry, 2019(40), 6607-6624. (Comprehensive review on the scaffold and its properties).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Foundational text for recrystallization thermodynamics and solvent selection).
Sources
- 1. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cyclization Failures in Imidazo[1,2-a]pyridine Formation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marketed drugs.[1][2][3] Its synthesis, often achieved through multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, can present challenges.[1] This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies for common failures encountered during the critical cyclization step.
Core Reaction Overview: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a powerful one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[1][4][5] Understanding the reaction mechanism is fundamental to effective troubleshooting. The process is initiated by the condensation of the 2-aminopyridine and aldehyde to form an imine, which is then activated by a Lewis or Brønsted acid catalyst.[5] A subsequent [4+1] cycloaddition with the isocyanide, followed by aromatization, yields the final product.[5]
Caption: A systematic approach to troubleshooting reaction failures.
In-Depth Analysis:
-
Reagent Quality:
-
Aldehydes: Many aldehydes are susceptible to oxidation to their corresponding carboxylic acids or can undergo self-polymerization upon storage. It is advisable to use freshly distilled or purified aldehydes.
-
Isocyanides: The stability of isocyanides can vary. Ensure their purity before use, as impurities can lead to unwanted side reactions.
-
2-Aminopyridines: The purity of the aminopyridine is crucial. The presence of impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Catalyst: While some GBB reactions proceed without a catalyst, many require a Brønsted or Lewis acid. [4]Commonly used catalysts include scandium triflate (Sc(OTf)₃), ytterbium triflate (Yb(OTf)₃), and p-toluenesulfonic acid (PTSA). [4][6]If you are not using a catalyst, its addition could be the key to initiating the reaction.
-
Solvent: The choice of solvent can be critical. Alcohols like methanol and ethanol are frequently used and can play a co-catalytic role in the reaction. [7][8]In some cases, less nucleophilic solvents like trifluoroethanol (TFE) may be beneficial, especially with electron-poor aminoazoles, to prevent the formation of side products. [9] * Temperature: While many GBB reactions are performed at room temperature or with gentle heating, some substrate combinations may require higher temperatures to proceed. Microwave irradiation has been shown to accelerate these reactions and improve yields. [9][10] Question 2: Could the electronic properties of my 2-aminopyridine be inhibiting the reaction?
-
Absolutely. The electronic nature of the substituents on the pyridine ring significantly influences its nucleophilicity, which is critical for the final intramolecular cyclization step.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density of the pyridine nitrogen, making it less nucleophilic and potentially hindering or preventing the cyclization. [11]* Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) or alkyl groups enhance the nucleophilicity of the pyridine nitrogen, generally facilitating the reaction.
Solutions for Deactivated Aminopyridines:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy.
-
Use a Stronger Catalyst: A more potent Lewis acid can enhance the electrophilicity of the iminium intermediate, making it more susceptible to cyclization.
-
Consider Microwave Synthesis: Microwave-assisted synthesis can be particularly effective for challenging substrates. [10][12]
Category 2: Low Product Yield
Question 3: I'm obtaining the desired product, but the yield is poor. How can I optimize it?
Low yields often stem from incomplete reactions, competing side reactions, or suboptimal reaction conditions.
Strategies for Yield Improvement:
| Potential Issue | Underlying Cause | Recommended Solution |
| Incomplete Conversion | The reaction has not reached equilibrium or is proceeding slowly. | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature or catalyst loading (e.g., from 5 mol% to 10 mol%) may be beneficial. |
| Side Reactions | The formation of byproducts consumes starting materials. A common side reaction is the Passerini reaction if water is present. | Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize moisture-related side reactions. |
| Suboptimal Conditions | The chosen solvent, temperature, or catalyst may not be ideal for the specific substrates. | A systematic screening of reaction parameters is recommended. For instance, comparing solvents like methanol, ethanol, and acetonitrile, and evaluating different Lewis or Brønsted acid catalysts can reveal more favorable conditions. [4][6] |
Experimental Protocol for Optimization:
-
Establish a Baseline: Run the reaction under your current standard conditions and carefully determine the isolated yield.
-
Systematic Variation: Change one parameter at a time (e.g., solvent, catalyst, temperature) while keeping all others constant.
-
Analyze and Iterate: Compare the yields from each experiment to identify trends and pinpoint the optimal conditions for your specific substrate combination.
Category 3: Product Impurity and Purification Challenges
Question 4: My final product is difficult to purify. What are the likely impurities, and how can I prevent their formation?
Purification can be complicated by the presence of unreacted starting materials or structurally similar side products. [13] Common Impurities and Mitigation Strategies:
-
Unreacted Starting Materials: If the reaction does not go to completion, the product will be contaminated with starting materials.
-
Prevention: Drive the reaction towards completion by using a slight excess (1.1-1.2 equivalents) of the aldehyde or isocyanide. Monitor the reaction to ensure full consumption of the limiting reagent.
-
-
Side-Products from Isocyanide: Isocyanides can sometimes form side-products that are difficult to separate from the desired imidazo[1,2-a]pyridine. * Prevention: Use high-purity isocyanides and consider adding them slowly to the reaction mixture to minimize potential side reactions.
Effective Purification Techniques:
-
Column Chromatography: This is the most widely used method for purifying imidazo[1,2-a]pyridines. A silica gel column with a gradient elution, often with hexanes and ethyl acetate, is typically effective. [13]* Recrystallization: If your product is a solid, recrystallization can be a highly efficient method for obtaining high-purity material. [13]* Acid-Base Extraction: The basic nature of the imidazo[1,2-a]pyridine ring allows for purification via acid-base extraction. This can be particularly useful for removing non-basic impurities. [13]
References
- Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. Chem Rec. 2019 Oct;19(10):2105-2118.
- Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. BenchChem.
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein J. Org. Chem. 2024, 20, 1839–1879.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. 2024, 95, 01014.
- A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. J. Braz. Chem. Soc. 2018, 29(10), 2132-2141.
- The Groebke-Blackburn-Bienaymé Reaction. Curr. Org. Chem. 2019, 23(14), 1545-1595.
- Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Org. Inorg. Au. 2025.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Org. Inorg. Au. 2025.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molbank. 2024, 2024(4), M1935.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein J. Org. Chem. 2019, 15, 1726–1773.
- Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Org. Biomol. Chem. 2016, 14(3), 857-861.
- Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Adv. 2025.
- Mechanism of GBB and Ugi four-component reactions.
- Development of an Industrial Process Based on the Groebke– Blackburn–Bienaymé Multicomponent Reaction. Chimia (Aarau). 2017, 71(1), 38-42.
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein J. Org. Chem. 2024, 20, 1839–1879.
- Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Adv. 2019, 9(54), 31441-31446.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. 2022, 7(1), 38-54.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. 2024, 527, 01014.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank. 2025, 2025(4), M1993.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2026.
- Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. Org. Biomol. Chem. 2020, 18(9), 1774-1783.
Sources
- 1. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scielo.br [scielo.br]
- 10. bio-conferences.org [bio-conferences.org]
- 11. Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05841A [pubs.rsc.org]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Solubility Challenges of 2-Bromoimidazo[1,2-a]pyridin-3-amine in DMSO
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses common and complex solubility issues encountered when working with 2-Bromoimidazo[1,2-a]pyridin-3-amine and other challenging heterocyclic compounds in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 2-Bromoimidazo[1,2-a]pyridin-3-amine is not fully dissolving in DMSO at room temperature. What are the initial steps to take?
This is a common challenge, often rooted in either the kinetics of dissolution or the quality of the solvent. Heterocyclic compounds, especially those with crystalline structures, may require energy input to overcome the lattice energy and fully dissolve.[1][2]
Causality: Dissolution is not merely about solvent compatibility; it's an energetic process. The solid compound exists in a stable, low-energy crystalline lattice. To dissolve, solvent molecules must break apart these interactions, which requires an input of energy. At room temperature, the kinetic energy may be insufficient for this process to occur in a timely manner.
Recommended Protocol:
-
Verify Solvent Quality: Begin with a fresh, unopened bottle of high-purity, anhydrous DMSO (≤0.05% water). DMSO is highly hygroscopic and readily absorbs atmospheric moisture, which can significantly reduce its solvating power for many organic compounds.[3][4]
-
Initial Attempt: Add the calculated volume of anhydrous DMSO to your pre-weighed compound in a suitable vial (e.g., glass or polypropylene).
-
Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes. This increases the interaction between the solvent and the surface of the solid particles.
-
Gentle Warming: If solids persist, warm the solution in a water bath set to 30-40°C for 10-15 minutes.[1][4] This provides the necessary kinetic energy to facilitate dissolution. Caution: Avoid excessive heat, as it may risk degrading the compound.
-
Sonication: Following warming, place the vial in an ultrasonic bath for 15-20 minutes.[2][4] Cavitation, the formation and collapse of microscopic bubbles, creates localized high-energy jets that are extremely effective at breaking up solid aggregates and enhancing dissolution.[2]
-
Visual Confirmation: A properly dissolved solution should be clear and free of any visible particulates.
Q2: I successfully prepared a clear stock solution, but after storing it at -20°C, I now see crystals or a precipitate. What caused this, and how can I prevent it?
This is a classic sign of a solution that was either supersaturated or has been compromised by moisture. The primary culprit is the hygroscopic nature of DMSO, which is exacerbated by freeze-thaw cycles.
Causality:
-
Water Contamination: DMSO readily absorbs water from the air each time the container is opened.[4] Water is a poor solvent for many lipophilic organic compounds and its presence in DMSO increases the polarity of the solvent mixture, reducing its ability to solvate your compound.[3] This effectively lowers the compound's solubility limit, causing it to precipitate.
-
Freeze-Thaw Cycles: When a DMSO solution containing water is frozen, the DMSO and water can form different crystalline structures. Upon thawing, these localized changes can create nucleation sites, providing a template for your compound to crystallize and precipitate out of solution.[2][3] Once a compound has crystallized from DMSO, it is in a lower energy state and is often much harder to redissolve.[2]
Preventative Workflow:
To maintain the integrity of your stock solutions, a strict protocol for handling and storage is essential.
Caption: Decision tree for advanced solubility troubleshooting.
1. Co-solvency: The principle of co-solvency involves mixing DMSO with another organic solvent to modify the overall polarity and solvating properties of the system. [5][6]For heterocyclic amines, solvents like N,N-Dimethylformamide (DMF) or ethanol can sometimes be effective.
-
Action: Prepare a concentrated stock in a binary mixture (e.g., 1:1 DMSO:Ethanol).
-
Critical Consideration: You must confirm that the final concentration of the co-solvent in your experimental medium (e.g., cell culture media) is non-toxic and does not interfere with the assay.
2. pH Modification (for Analytical Use): For stubborn samples intended for Nuclear Magnetic Resonance (NMR) spectroscopy, altering the pH of the solvent can protonate the basic amine groups on the imidazopyridine ring, forming a salt that is more soluble in the polar solvent.
-
Action: Add a minimal amount of deuterated trifluoroacetic acid (TFA-d) or hydrochloric acid (DCl) to the DMSO-d6. [7]* Warning: This method is generally incompatible with biological assays as it will drastically alter the pH of the final medium.
Summary of Best Practices
| Issue | Probable Cause(s) | Recommended Solution & Rationale |
| Initial Dissolution Failure | Insufficient kinetic energy; high crystallinity of compound. | Apply mechanical agitation, gentle heat (30-40°C), and sonication to provide the energy needed to break the crystal lattice. [1][4] |
| Precipitation After Storage | Water absorption by hygroscopic DMSO; freeze-thaw cycles promoting crystallization. | Use anhydrous DMSO, aliquot stock into single-use tubes, seal tightly, and store at -80°C to prevent moisture contamination and nucleation. [2][3][4] |
| Inconsistent Results | Partial dissolution leading to inaccurate stock concentration. | Ensure the solution is completely clear before use. Consider a quick centrifugation and using only the supernatant if minor particulates are suspected. |
| Compound Insoluble in Pure DMSO | Extreme lipophilicity or high crystal packing energy. | For assays, test co-solvents like ethanol or DMF, ensuring final concentration is tolerated. For NMR, consider using acidified DMSO-d6. [7][5] |
References
- The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
- Impact of hygroscopic DMSO on Ro 41-0960 solubility. Benchchem.
- Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?.
- Dimethyl sulfoxide. Wikipedia.
- Overcoming solubility problems with 5-Aminomethyl-3-methoxyisoxazole. Benchchem.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- Samples in DMSO: What an end user needs to know.
- A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
Sources
Validation & Comparative
Comparing reactivity of 2-bromo vs 2-chloro imidazo[1,2-a]pyridin-3-amine
An In-Depth Guide to the Comparative Reactivity of 2-Bromo- vs. 2-Chloro-Imidazo[1,2-a]pyridin-3-amine in Cross-Coupling Reactions
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents, including the well-known anxiolytics alpidem and zolpidem.[1][2] The functionalization of this bicyclic heterocycle is paramount for the discovery of novel drug candidates, with modifications at the C2 and C3 positions being particularly crucial for modulating biological activity.
This guide provides an in-depth, objective comparison of the reactivity of two key synthetic intermediates: 2-bromo-imidazo[1,2-a]pyridin-3-amine and its 2-chloro counterpart. The focus is on their performance in palladium-catalyzed cross-coupling reactions, which are indispensable tools for C-C and C-N bond formation in modern drug development. Understanding the nuanced differences in their reactivity allows researchers to make informed decisions in reaction design, catalyst selection, and process optimization.
Core Principles: Unpacking the Halogen Reactivity Trend
In the realm of palladium-catalyzed cross-coupling reactions, a well-established reactivity trend exists for aryl halides: I > Br > Cl > F .[3] This hierarchy is primarily dictated by two fundamental physical organic principles:
-
Bond Dissociation Energy (BDE): The carbon-halogen bond strength increases as we move up the group (C-Br < C-Cl). The carbon-bromine bond, being weaker, requires less energy to cleave during the critical oxidative addition step of the catalytic cycle.[4]
-
Oxidative Addition Kinetics: This is often the rate-limiting step where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The process is generally faster for aryl bromides than for aryl chlorides. This is attributed to the C-Br bond's greater polarizability, which facilitates a more favorable interaction with the electron-rich metal center.[4]
While the imidazo[1,2-a]pyridine ring's electronic properties influence the C2 position, making both halides more susceptible to oxidative addition than in some other aromatic systems, the inherent superiority of bromide as a leaving group typically prevails.[3] Consequently, 2-bromo-imidazo[1,2-a]pyridin-3-amine is generally the more reactive substrate.
Comparative Performance in Key Cross-Coupling Reactions
The practical implications of this reactivity difference are most evident when comparing reaction conditions and outcomes in two of the most powerful reactions in the medicinal chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction is a mainstay for constructing biaryl and heteroaryl-aryl motifs. When comparing the two substrates:
-
2-Bromo-imidazo[1,2-a]pyridin-3-amine: Typically undergoes coupling under milder conditions, often with standard palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a wide range of bases. Reaction times are generally shorter, and yields are consistently high.
-
2-Chloro-imidazo[1,2-a]pyridin-3-amine: The activation of the stronger C-Cl bond is more challenging. Achieving high conversion often necessitates the use of more sophisticated and electron-rich, sterically hindered phosphine ligands (e.g., Buchwald's biaryl ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[4] Higher temperatures and longer reaction times are also common requirements.
Buchwald-Hartwig Amination (C-N Bond Formation)
Essential for the synthesis of complex aromatic amines, this reaction also highlights the reactivity gap.[5][6]
-
2-Bromo-imidazo[1,2-a]pyridin-3-amine: Couples efficiently with a broad scope of amines using first- and second-generation catalyst systems. The reaction conditions are generally robust and forgiving.
-
2-Chloro-imidazo[1,2-a]pyridin-3-amine: Successful amination often requires state-of-the-art catalyst systems designed specifically for activating aryl chlorides.[4] Stronger bases (e.g., NaOtBu, LHMDS) and higher thermal energy are typically needed to drive the catalytic cycle, particularly the initial oxidative addition step.[7]
Data Presentation: A Comparative Overview
The following table summarizes the typical differences in reaction conditions and expected outcomes for the two substrates in palladium-catalyzed cross-coupling reactions. This data is illustrative, based on established principles for heteroaryl halides.[3][4]
| Reaction Type | Feature | 2-Bromo-imidazo[1,2-a]pyridin-3-amine | 2-Chloro-imidazo[1,2-a]pyridin-3-amine |
| Suzuki-Miyaura | Catalyst System | Standard (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Advanced (e.g., Pd₂(dba)₃ + XPhos/SPhos) |
| Temperature | 80 - 100 °C | 100 - 120 °C | |
| Reaction Time | 2 - 12 hours | 12 - 24 hours | |
| Expected Yield | Good to Excellent | Moderate to Good (highly condition-dependent) | |
| Buchwald-Hartwig | Catalyst System | Standard (e.g., Pd₂(dba)₃ + BINAP) | Advanced (e.g., Buchwald Precatalysts)[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K-OtBu, LiHMDS | |
| Temperature | 80 - 110 °C | 100 - 130 °C | |
| Expected Yield | Good to Excellent | Moderate to Good (requires careful optimization) |
Visualizing the Process
Generalized Catalytic Cycle
The diagram below illustrates the fundamental mechanism of palladium-catalyzed cross-coupling, a cycle that governs both Suzuki and Buchwald-Hartwig reactions. The initial, often rate-limiting, oxidative addition step is where the reactivity difference between the C-Br and C-Cl bond is most pronounced.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Workflow
A systematic comparison of the two substrates requires a well-defined experimental workflow to ensure that the observed differences in reactivity are directly attributable to the halogen substituent.
Caption: Workflow for comparative reactivity studies.
Experimental Protocols
The following are generalized, yet robust, starting-point protocols for researchers. Note: Optimal conditions are substrate-dependent and may require screening of catalysts, ligands, bases, and solvents.
Protocol 1: Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial, add the 2-halo-imidazo[1,2-a]pyridin-3-amine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[9][10]
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%) and ligand, if required.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane/water 4:1, DMF, or Toluene) via syringe.[9]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Note on Reactivity: For the 2-chloro substrate, begin with a more active catalyst system, such as Pd₂(dba)₃ (2 mol%) with a ligand like XPhos (4 mol%), and a higher temperature (100-110 °C). Expect longer reaction times for complete conversion.[11]
Protocol 2: Buchwald-Hartwig Amination
-
Vessel Preparation: To an oven-dried Schlenk tube, add the 2-halo-imidazo[1,2-a]pyridin-3-amine (1.0 equiv.) and the palladium precatalyst (e.g., an XPhos-based G3 precatalyst, 1-3 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the amine (1.1-1.3 equiv.), the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.), and anhydrous solvent (e.g., Toluene or Dioxane).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., EtOAc or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Note on Reactivity: The 2-chloro substrate will almost certainly require a modern, highly active Buchwald precatalyst and a strong base like NaOtBu or LHMDS.[12] A higher reaction temperature (100-120 °C) should be anticipated. The choice of ligand is critical, and a screen may be necessary to find the optimal conditions.[8]
Conclusion and Recommendations for Researchers
The evidence and underlying chemical principles are clear: 2-bromo-imidazo[1,2-a]pyridin-3-amine is the more reactive and versatile substrate in palladium-catalyzed cross-coupling reactions compared to its 2-chloro analog.
Practical Recommendations:
-
For Discovery Chemistry & Route Scouting: The 2-bromo derivative is the superior choice. Its higher reactivity ensures more reliable outcomes under a broader range of conditions, facilitating the rapid synthesis of analogs and accelerating structure-activity relationship (SAR) studies.
-
For Process Development & Scale-Up: The 2-chloro derivative becomes an attractive option due to its significantly lower cost and higher atom economy. However, its use necessitates a dedicated process optimization campaign. Researchers should be prepared to invest time in screening advanced catalyst systems, ligands, bases, and solvents to identify a robust and scalable process.[4][8]
Ultimately, the choice between these two valuable building blocks is a strategic one, balancing the need for reactivity and speed in discovery phases against the economic and environmental considerations paramount in large-scale synthesis.
References
- Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole - Benchchem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions - Benchchem.
- A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines - PubMed.
- Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. - ResearchGate.
- Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine - Benchchem.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI.
- Buchwald–Hartwig amination - Wikipedia.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry.
- C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN - CatSci Ltd.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
- Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide - Benchchem.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Ipso- or Cine-Substitutions of 6-Haloimidazo[1,2-a]pyridine Derivatives with Different Azoles Depending on the Reaction Conditions | The Journal of Organic Chemistry - ACS Publications.
- Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.
- Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Publishing.
- Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Publishing.
- Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing.
- Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives | Asian Journal of Chemistry.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC.
- Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one - ResearchGate.
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. catsci.com [catsci.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Comparative Guide: Biological Potency of C2-Functionalized Imidazo[1,2-a]pyridines
Executive Summary
The imidazo[1,2-a]pyridine scaffold is frequently termed a "drug factory" in medicinal chemistry due to its presence in blockbuster drugs like Zolpidem (CNS), Alpidem (anxiolytic), and Olprinone (cardiovascular).[1] While the C3 position is kinetically favored for electrophilic functionalization, the C2 position often dictates receptor subtype selectivity and metabolic stability.
This guide provides a technical comparison of C2-functionalized derivatives against their C3-isomers and unsubstituted counterparts, focusing on potency shifts in GABAergic modulation and Oncology (Tubulin/Kinase inhibition) .
Part 1: The C2 Vector – Structural & Synthetic Significance
The "C2 Paradox"
From a synthetic standpoint, the C3 position is highly nucleophilic, making it the default site for electrophilic aromatic substitution (EAS). Functionalizing C2 requires either:
-
De novo synthesis: Cyclization of 2-aminopyridines with
-haloketones (Hantzsch-type). -
Radical C-H Activation: Overcoming the electronic bias of the ring system.
Biologically, however, the C2 vector is often the "anchor" residue. In the benzodiazepine binding site of the GABA-A receptor, the C2-aryl moiety of Zolpidem fits into a specific lipophilic pocket formed by the
DOT Diagram 1: SAR Logic & Chemical Space
The following diagram visualizes the structure-activity relationship (SAR) logic, contrasting C2 and C3 roles.
Caption: Functional divergence of the imidazo[1,2-a]pyridine scaffold. C2 dictates binding mode; C3 tunes properties.
Part 2: Comparative Potency Analysis
Case Study A: CNS Agents (GABA-A Receptor Affinity)
Objective: Compare the impact of C2-Aryl substitution vs. C2-Alkyl/H on binding affinity (
Reference Standard: Zolpidem (C2-p-tolyl).
| Compound Variant | C2 Substituent | C3 Substituent | Selectivity Ratio ( | Clinical Outcome | |
| Zolpidem (Ref) | 4-Methylphenyl | Acetamide | 20 | High | Potent Hypnotic |
| Analog A | Methyl (Alkyl) | Acetamide | >1,000 | N/A | Inactive/Weak |
| Analog B | H (Unsub) | Acetamide | >5,000 | N/A | Loss of Activity |
| Alpidem Analog | 4-Chlorophenyl | Amide | ~15 | Low (Mixed) | Anxiolytic (Withdrawn) |
Analysis: The data demonstrates that a bulky, lipophilic C2-aryl group is non-negotiable for nanomolar affinity at the benzodiazepine binding site. Replacing the C2-aryl with a methyl group (Analog A) results in a >50-fold loss in potency. The electronic nature of the C2-aryl ring (Methyl vs. Chloro) shifts the profile from sedative (Zolpidem) to anxiolytic (Alpidem).
Case Study B: Oncology (Tubulin Polymerization Inhibition)
Objective: Evaluate C2-functionalization in the context of cytotoxicity against MCF-7 (Breast Cancer) cell lines.
| Compound Class | C2 Substituent | C3 Substituent | IC50 ( | Mechanism |
| Class I | Phenyl | Formyl (-CHO) | 0.03 | Tubulin inhibition |
| Class II | Methyl | Formyl (-CHO) | 12.5 | Weak inhibition |
| Class III | Phenyl | H | 4.2 | Moderate |
| Class IV | H | Formyl (-CHO) | >50 | Inactive |
Analysis: In anticancer applications, a synergistic effect is observed. The C2-phenyl ring mimics the hydrophobic domain of Combretastatin A-4 (a natural tubulin inhibitor), while the C3-formyl group acts as an electrophilic trap or H-bond acceptor. Removing the C2-phenyl (Class II) destroys potency, proving that C2-functionalization is the primary driver of pharmacophore alignment.
Part 3: Experimental Validation Protocols
To validate these potency claims, reproducible synthesis and assay protocols are required.
Protocol 1: Regioselective Synthesis of C2-Aryl Derivatives
Method:Groebke-Blackburn-Bienaymé (GBB) Reaction .[2][3] Why: This multicomponent reaction (MCR) is superior to traditional condensation because it allows simultaneous introduction of C2 and C3 diversity in a single step, high yield, and atom economy.
Reagents:
-
2-Aminopyridine (1.0 eq)
-
Aromatic Aldehyde (1.0 eq) - Determines C2 substituent
-
Isocyanide (1.0 eq) - Determines C3 substituent
-
Catalyst: Scandium Triflate Sc(OTf)
(5 mol%) or Montmorillonite K-10.
Workflow:
-
Mixing: Dissolve 2-aminopyridine and aldehyde in MeOH (2 mL/mmol). Stir for 20 min at RT to form the imine intermediate (Schiff base).
-
Addition: Add the isocyanide and catalyst.
-
Reaction: Stir at RT for 12h (or microwave at 80°C for 20 min).
-
Purification: The product often precipitates. Filter and wash with cold Et2O. If soluble, perform flash chromatography (EtOAc/Hexane).
Protocol 2: Tubulin Polymerization Assay (In Vitro)
Objective: Confirm if the C2-functionalized compound targets microtubules.
-
Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., >99% pure tubulin from porcine brain).
-
Incubation: Mix tubulin (2 mg/mL) in Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) with the test compound (at IC50 concentration) at 4°C.
-
Measurement: Transfer to a 37°C plate reader. Measure fluorescence (Ex 360 nm / Em 420 nm) every 60 seconds for 60 minutes.
-
Data Interpretation:
-
Standard: Paclitaxel (enhances polymerization - rapid rise).
-
Standard: Vinblastine (inhibits polymerization - flat line).
-
Result: Effective C2-aryl imidazo[1,2-a]pyridines should mimic Vinblastine (suppress fluorescence increase).
-
DOT Diagram 2: Experimental Workflow
Caption: Streamlined workflow from multicomponent synthesis to mechanistic validation.
Part 4: Critical Analysis & Future Directions
The comparative data reveals a clear hierarchy:
-
C2-Aryl groups are essential for hydrophobic pocket occupation in both GPCRs (GABA) and enzymatic targets (Kinases/Tubulin).
-
C3-Functionalization is best utilized for tuning solubility (via amides/amines) or electronic properties (via cyano/formyl groups), but rarely drives primary potency on its own.
Recommendation for Researchers: When designing novel libraries, prioritize C2-arylation using the GBB reaction or Pd-catalyzed C-H activation before optimizing the C3 position. A library with fixed C3 and variable C2 substituents will likely yield a steeper SAR curve than the inverse.
References
-
Goel, R. et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Link
-
Bagdi, A. K. et al. (2020). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Current Organic Chemistry. Link
-
Perveen, S. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Link
-
Frett, B. et al. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space. Chemical Communications.[4] Link
-
NICE Guidelines. (2023). Zolpidem tartrate: Medicinal forms and clinical use. British National Formulary. Link
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Structural Isomers of Bromo-Imidazo[1,2-a]pyridin-amines: A Technical Comparison Guide
Topic: Differentiating Structural Isomers of Bromo-Imidazo[1,2-a]pyridin-amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for drugs like zolpidem and numerous kinase inhibitors. However, the introduction of bromo and amino substituents creates significant regiochemical ambiguity. Differentiating between isomers—specifically the 6-bromo-8-amino and 8-bromo-6-amino variants, as well as 3-amino derivatives—is a critical quality attribute (CQA) in early-phase drug discovery.[1]
This guide provides a definitive analytical framework for distinguishing these isomers. Unlike generic protocols, we focus on the causality of spectroscopic signals , leveraging the distinct spin-spin coupling networks of the pyridine ring to validate structural identity without needing reference standards for every isomer.
Structural Landscape & Isomer Definition
The imidazo[1,2-a]pyridine core contains two nitrogen atoms: the bridgehead nitrogen (N4) and the pyridine nitrogen (N1). Numbering proceeds from N1
We focus on three primary isomeric classes often confused during synthesis:
| Isomer Class | Structure Description | Key Synthetic Origin |
| Isomer A (6-Br, 8-NH | 6-bromoimidazo[1,2-a]pyridin-8-amine Br at C6; NH | Cyclization of 2,3-diamino-5-bromopyridine with chloroacetaldehyde. |
| Isomer B (8-Br, 6-NH | 8-bromoimidazo[1,2-a]pyridin-6-amine Br at C8; NH | Cyclization of 2,5-diamino-3-bromopyridine (rare) or nitration/reduction of 8-bromo core. |
| Isomer C (3-NH | 6-bromoimidazo[1,2-a]pyridin-3-amine Br at C6; NH | Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction.[4][5] |
Analytical Differentiation: The NMR Logic Gate
The most robust method for differentiation is
The "Contiguous vs. Isolated" Proton Rule[1]
-
Ortho Coupling (
): ~7.0 Hz (Strong interaction between neighbors). -
Meta Coupling (
): ~1.5 Hz (Weak interaction).
Scenario 1: 6-Bromo-8-Amino (Isomer A) [1][2]
-
Substituents: C6 (Br), C8 (NH
). -
Remaining Protons: H5 and H7.
-
Coupling Network:
-
H5: Position 5 is adjacent to C6 (Br). It has no ortho proton neighbor . It shows only a weak meta-coupling to H7.
-
H7: Position 7 is between C6 (Br) and C8 (NH
).[1] It has no ortho proton neighbor .
-
-
Spectral Signature: Two singlets (or finely split doublets,
Hz) in the aromatic region.-
Note: H5 is typically deshielded (downfield) by the adjacent Br and ring current.
-
Scenario 2: 8-Bromo-6-Amino (Isomer B)
-
Substituents: C6 (NH
), C8 (Br). -
Remaining Protons: H5 and H7.
-
Coupling Network:
-
Differentiation from Isomer A: While both show two singlets, Chemical Shift is the discriminator.
-
Isomer A (6-Br): H5 is ortho to Br (Inductive withdrawing
Deshielding Downfield shift). -
Isomer B (6-NH
): H5 is ortho to NH (Resonance donating Shielding Upfield shift). -
Result: H5 in Isomer B will appear significantly upfield (
7.5–8.0 ppm) compared to Isomer A ( 8.2–8.8 ppm).
-
Scenario 3: 6-Bromo (Mono-substituted Reference)
-
Remaining Protons: H5, H7, H8.
-
Coupling Network:
-
H5: Isolated (Singlet/Meta-doublet).
-
H7 & H8: Contiguous neighbors.[1] They form an AB system (two doublets with
Hz).
-
-
Spectral Signature: One singlet + Two large doublets.
Scenario 4: 8-Bromo (Mono-substituted Reference)
-
Remaining Protons: H5, H6, H7.
-
Coupling Network:
-
H5, H6, H7: Three contiguous protons.
-
H6: Triplet (or dd) due to coupling with both H5 and H7 (
Hz).[1]
-
-
Spectral Signature: A continuous AMX or ABC system (Doublet - Triplet - Doublet).[1]
Decision Tree Diagram
Figure 1: NMR Decision Logic for differentiating bromo-imidazo[1,2-a]pyridine isomers based on proton coupling constants (
Experimental Protocols
Synthesis of Reference Standard: 6-Bromoimidazo[1,2-a]pyridin-8-amine
This protocol ensures the regiospecific formation of the 6-Br, 8-NH
Mechanism: The condensation of 2,3-diamino-5-bromopyridine with chloroacetaldehyde occurs at the more nucleophilic exocyclic amine (2-NH
Protocol:
-
Reagents: 2,3-Diamino-5-bromopyridine (1.0 eq), Chloroacetaldehyde (40% aq. solution, 1.5 eq), Sodium Bicarbonate (2.0 eq), Ethanol (0.5 M concentration).
-
Procedure:
-
Dissolve 2,3-diamino-5-bromopyridine in ethanol in a round-bottom flask.
-
Add NaHCO
followed by dropwise addition of chloroacetaldehyde.[1] -
Reflux the mixture for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5).
-
Workup: Cool to RT. Concentrate under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (x3).[1]
-
Purification: Dry organic layer over Na
SO , filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography.
-
-
Expected Data:
-
MS (ESI+): m/z 212/214 [M+H]
(1:1 Br pattern). -
H NMR (500 MHz, DMSO-
): 8.26 (s, 1H, H5), 7.85 (s, 1H, H2/3), 7.50 (s, 1H, H2/3), 6.54 (s, 1H, H7). Note the distinct singlets.
-
HPLC Separation Method
Separation of isomers requires a method capable of resolving positional differences in polarity.[1]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B (0-1 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Retention Trend | 8-Amino-6-Bromo (More polar due to amine exposure) elutes earlier than 6-Amino-8-Bromo (Steric hindrance of amine at pos 8 can affect solvation).[10] |
Comparative Data Summary
| Feature | 6-Bromo-8-Amino (Isomer A) | 8-Bromo-6-Amino (Isomer B) | 6-Bromo (No Amine) |
| H5 Signal | Singlet (Isolated) | Singlet (Isolated) | Singlet (Isolated) |
| H5 Shift | Downfield ( | Upfield ( | Downfield ( |
| H7 Signal | Singlet (Isolated) | Singlet (Isolated) | Doublet ( |
| H8 Signal | N/A (Substituted) | N/A (Substituted) | Doublet ( |
| Coupling Type | Meta only ( | Meta only ( | Ortho ( |
| X-Ray ID | Planar, H-bond donor/acceptor [Ref 1] | N/A | N/A |
References
-
Dahmani, S., Rodi, Y. K., Capet, F., Essassi, E. M., & Ng, S. W. (2011). 6-Bromoimidazo[1,2-a]pyridin-8-amine . Acta Crystallographica Section E: Structure Reports Online, 67(11), o2838. Link
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update . Chemical Communications, 51, 1555-1575. Link
- Guchhait, S. K., & Madaan, C. (2011). Groebke–Blackburn–Bienaymé Reaction: An Operator-Friendly Synthesis of Imidazo[1,2-a]pyridin-3-amines. Synlett, 2011(05), 628-632.
-
ChemicalBook.[1] 1H NMR Spectrum of 6,8-Dibromoimidazo[1,2-a]pyrazine . (Used for comparative coupling constant verification). Link
Sources
- 1. CAS 676371-00-9: 6-Bromo-1H-imidazo[1,2-a]pyridine-8-amine [cymitquimica.com]
- 2. 6,8-DIBROMOIMIDAZO[1,2-A]PYRAZINE(63744-22-9) 1H NMR spectrum [chemicalbook.com]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1196154-13-8|6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. Polycyclic imidazo[1,2- a ]pyridine analogs – synthesis via oxidative intramolecular C–H amination and optical properties - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00248B [pubs.rsc.org]
- 8. Isomeric Imidazopyridine-Based NHC Ligands: Enhanced Catalytic Activity of an Electron-Donating Remote NHC in a PEPPSI-Type Palladium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid | 1234616-06-8 [sigmaaldrich.cn]
- 10. spectrabase.com [spectrabase.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
